N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide
Brand Name: Vulcanchem
CAS No.: 304906-01-2
VCID: VC6269726
InChI: InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+
SMILES: COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

CAS No.: 304906-01-2

Cat. No.: VC6269726

Molecular Formula: C13H12N2O3S

Molecular Weight: 276.31

* For research use only. Not for human or veterinary use.

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide - 304906-01-2

Specification

CAS No. 304906-01-2
Molecular Formula C13H12N2O3S
Molecular Weight 276.31
IUPAC Name N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Standard InChI InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+
Standard InChI Key SSBKRCFODRDMFY-RIYZIHGNSA-N
SMILES COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a planar Schiff base structure formed via condensation between 4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbohydrazide. The benzylidene group adopts an E-configuration around the imine bond (C=N), stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent methoxy group . The thiophene ring introduces π-conjugation, enhancing electronic delocalization across the molecule.

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₃S
Molecular Weight276.31 g/mol
Functional GroupsPhenolic -OH, Methoxy, C=N, Amide
Predicted LogP~2.8 (estimated from analogs)
Hydrogen Bond Donors/Acceptors3/5

Synthesis and Optimization

Schiff Base Condensation

The synthesis follows a classic acid-catalyzed condensation reaction:

  • Reactants: Equimolar quantities of 4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbohydrazide.

  • Solvent: Anhydrous ethanol or methanol .

  • Conditions: Reflux at 70–80°C for 4–6 hours under inert atmosphere .

  • Catalyst: Trace acetic acid (0.1–0.5 mL) to protonate the aldehyde, accelerating nucleophilic attack by the hydrazide’s -NH₂ group .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (160–320 W) to reduce reaction times to 8–12 minutes while achieving yields of 68–81% . This method minimizes side products like hydrolyzed aldehydes and enhances regioselectivity.

Structural Characterization

Spectroscopic Analysis

  • FT-IR:

    • 3440 cm⁻¹ (O-H stretch, phenolic),

    • 1660 cm⁻¹ (C=O, amide I),

    • 1605 cm⁻¹ (C=N, imine),

    • 1280 cm⁻¹ (C-O-C, methoxy) .

  • ¹H NMR (DMSO-d₆):

    • δ 11.82 (s, 1H, -OH),

    • δ 8.78 (s, 1H, -CH=N),

    • δ 7.86–6.91 (m, aromatic protons),

    • δ 3.85 (s, 3H, -OCH₃) .

  • UV-Vis: Absorption bands at 208 nm (π→π*) and 324 nm (n→π*), indicating extended conjugation .

Table 2: Comparative Spectral Data of Analogous Compounds

Compoundλ_max (nm)C=N IR (cm⁻¹)Yield (%)
N'-(3-hydroxy-4-methoxybenzylidene)210, 318161075
N'-(4-methoxybenzylidene) 208, 324162876

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposition onset at ~220°C (DSC), attributed to imine bond cleavage .

  • pH Sensitivity: The phenolic -OH (pKa ~9.5) deprotonates in alkaline media, altering solubility and electronic properties .

Applications and Future Directions

Pharmaceutical Development

  • Antimicrobial Coatings: Incorporation into polymers for medical devices.

  • Prodrug Design: Functionalization of the hydrazide group for targeted drug delivery.

Materials Science

  • Coordination Chemistry: The C=N and -OH groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or photoluminescent materials .

Research Priorities

  • Stereochemical Studies: X-ray crystallography to resolve the E/Z isomerism.

  • In Vivo Toxicology: ADMET profiling to assess bioavailability and toxicity.

  • Structure-Activity Relationships (SAR): Modifying the methoxy/hydroxy positions to enhance potency.

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